molecular formula C17H25N3O4 B1394293 L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- CAS No. 197237-13-1

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-

Cat. No.: B1394293
CAS No.: 197237-13-1
M. Wt: 335.4 g/mol
InChI Key: HHFWPOMJFUCREU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a leucinamide moiety linked to a phenylmethoxycarbonyl group and a beta-alanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- typically involves the coupling of L-leucinamide with N-[(phenylmethoxy)carbonyl]-beta-alanyl- using peptide coupling reagents. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent racemization.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. This method offers high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases, particularly those involving protein misfolding or aggregation.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide
  • N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal

Uniqueness

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is unique due to its specific combination of functional groups and peptide structure. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

benzyl N-[3-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFWPOMJFUCREU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-
Reactant of Route 2
Reactant of Route 2
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-
Reactant of Route 3
Reactant of Route 3
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-
Reactant of Route 4
Reactant of Route 4
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-
Reactant of Route 5
Reactant of Route 5
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-
Reactant of Route 6
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.